Product packaging for (r)-2-Fluoro-6-(1-hydroxyethyl)phenol(Cat. No.:)

(r)-2-Fluoro-6-(1-hydroxyethyl)phenol

Cat. No.: B13603509
M. Wt: 156.15 g/mol
InChI Key: UUEPKPLTSBUURA-RXMQYKEDSA-N
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Description

(r)-2-Fluoro-6-(1-hydroxyethyl)phenol is a useful research compound. Its molecular formula is C8H9FO2 and its molecular weight is 156.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FO2 B13603509 (r)-2-Fluoro-6-(1-hydroxyethyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

2-fluoro-6-[(1R)-1-hydroxyethyl]phenol

InChI

InChI=1S/C8H9FO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,10-11H,1H3/t5-/m1/s1

InChI Key

UUEPKPLTSBUURA-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)F)O)O

Canonical SMILES

CC(C1=C(C(=CC=C1)F)O)O

Origin of Product

United States

Synthetic Methodologies for R 2 Fluoro 6 1 Hydroxyethyl Phenol and Its Advanced Analogues

Regioselective and Chemoselective Fluorination Strategies for Phenolic Scaffolds

The introduction of a fluorine atom into a specific position on a phenol (B47542) ring, while leaving other functional groups intact, presents a significant synthetic challenge. Both nucleophilic and electrophilic fluorination methods have been developed to address this, each with its own set of advantages and limitations.

Nucleophilic Fluorination Approaches for Aryl Systems

Nucleophilic fluorination is a common method for creating carbon-fluorine bonds. However, its application to electron-rich aromatic systems like phenols is often challenging. springernature.comnih.gov Traditional nucleophilic aromatic substitution (SNAr) reactions are typically limited to arenes that have electron-withdrawing groups. springernature.comnih.gov To overcome this, specialized reagents and catalytic systems have been developed.

One notable advancement is the use of deoxyfluorinating reagents like PhenoFluor™ and PhenoFluorMix. sigmaaldrich.comacs.org These reagents allow for the direct, one-step conversion of phenols to aryl fluorides. sigmaaldrich.comorganic-chemistry.org The reaction is operationally simple, regiospecific, and can be performed on a multigram scale. organic-chemistry.org A key feature of this method is its tolerance of a wide variety of functional groups, including aldehydes, ketones, and amines. sigmaaldrich.comorganic-chemistry.org Interestingly, hydrogen bonding, which is typically detrimental to nucleophilic fluorination by reducing the nucleophilicity of the fluoride (B91410) ion, appears to be crucial for the efficacy of these reagents. organic-chemistry.org

For radiolabeling applications, particularly for positron emission tomography (PET), methods for the chemoselective 18F-deoxyfluorination of phenols have been developed. springernature.comnih.gov These procedures are designed to be highly chemoselective and can be automated, which is important for handling radioactive isotopes. springernature.com Ruthenium π-complexes have also been employed to mediate the deoxyfluorination of phenols, providing a valuable tool for radiochemistry, especially for very electron-rich substrates. acs.org

Another innovative approach combines hydrogen bonding and phase-transfer catalysis to activate nucleophilic fluoride. nih.gov A chiral bis-urea catalyst can form a complex with fluoride from its cesium salt, making it soluble and reactive in organic solvents for enantioselective reactions. nih.gov

Reagent/SystemKey FeaturesSubstrate Scope
PhenoFluor™/PhenoFluorMix One-step deoxyfluorination; functional group tolerant. sigmaaldrich.comorganic-chemistry.orgBroad, including electron-rich and sterically hindered phenols. organic-chemistry.org
Ru π-Complexes Useful for 18F-radiolabeling; effective for electron-rich substrates. acs.orgPhenols, including those with basic amines and ortho-substitution. acs.org
Chiral Bis-urea/CsF Phase-transfer catalysis; enables enantioselective nucleophilic fluorination. nih.govEpisulfonium ions. nih.gov

Electrophilic Fluorination in Phenol Derivatization

Electrophilic fluorination offers an alternative strategy for introducing fluorine onto phenolic rings. This approach often involves the use of reagents that act as a source of "F+". One such method utilizes I(I)/I(III) catalysis for the regio- and enantio-selective dearomatization of phenols. rsc.orgnih.gov This process is highly para-selective, directing the fluoride nucleophile to the C4 position of the phenol to create fluorinated cyclohexadienones. rsc.orgnih.gov This transformation is significant as fluorinated cyclohexadienones are important in pharmaceutical development. rsc.org

Asymmetric Synthesis of the Chiral 1-Hydroxyethyl Moiety

The creation of the chiral 1-hydroxyethyl group with a specific (R) or (S) configuration is a critical step in the synthesis of the target molecule and its analogues. Enantioselective reduction of a precursor ketone is the most common and effective method to achieve this.

Enantioselective Reduction of Precursor Ketones

The conversion of a prochiral ketone to a chiral secondary alcohol with high enantiomeric excess is a well-established transformation in organic synthesis. wikipedia.orgorganicreactions.org Both catalytic asymmetric hydrogenation and biocatalytic methods are powerful tools for this purpose.

Catalytic asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral alcohols. mdpi.com This method typically employs a transition metal catalyst, such as ruthenium, complexed with a chiral ligand. mdpi.com These catalysts facilitate the transfer of hydrogen from H2 gas to the ketone in a stereoselective manner.

For the synthesis of molecules like (R)-2-fluoro-6-(1-hydroxyethyl)phenol, the precursor would be 2-fluoro-6-acetylphenol. The asymmetric hydrogenation of this substrate would yield the desired chiral alcohol. The choice of catalyst and reaction conditions is crucial for achieving high conversion and enantioselectivity. mdpi.com Knölker-type iron complexes are also emerging as promising catalysts for the hydrogenation of carbonyl compounds, offering a more abundant and less toxic alternative to platinum group metals. researchgate.net

Catalyst TypeReductantKey Features
Ru-bisphosphine/diamine complexes H2High efficiency and enantioselectivity for a range of ketones. mdpi.com
Knölker-type iron complexes H2 or transfer hydrogenationBased on abundant and non-toxic iron. researchgate.net
Chiral Frustrated Lewis Pairs (FLPs) H2Metal-free asymmetric hydrogenation. nih.gov

Biocatalysis, utilizing enzymes to perform chemical transformations, offers several advantages, including high chemo-, regio-, and enantioselectivity, as well as mild reaction conditions. researchgate.net Alcohol dehydrogenases (ADHs), also known as ketone reductases (KREDs), are particularly well-suited for the asymmetric reduction of ketones to produce chiral alcohols. researchgate.netacs.orgacsgcipr.org

These enzymes, often used as isolated enzymes or within whole microbial cells, catalyze the transfer of a hydride from a cofactor, typically NAD(P)H, to the carbonyl group of the ketone. acsgcipr.orgresearchgate.net The stereochemical outcome of the reduction is determined by the specific ADH used, with both (R)- and (S)-selective enzymes being commercially available. acsgcipr.orgznaturforsch.com

For the synthesis of this compound, an (R)-selective ADH would be employed to reduce 2-fluoro-6-acetylphenol. A significant advantage of biocatalysis is the ability to perform reductions on substrates with unprotected functional groups, such as the hydroxyl group in hydroxyacetophenones, thereby avoiding additional protection and deprotection steps. znaturforsch.com

BiocatalystCofactor SystemKey Features
(R)-ADH from Lactobacillus brevis Glucose/Glucose DehydrogenaseHigh enantioselectivity for the (R)-alcohol. znaturforsch.com
(S)-ADH from Rhodococcus sp. Isopropanol (B130326)High enantioselectivity for the (S)-alcohol. znaturforsch.com
Engineered ADHs Host cell metabolism (in vivo)Can be tailored for specific substrates and improved stability. nih.gov

The use of multienzyme cascades can further enhance the efficiency of biocatalytic processes. nih.govacs.org For instance, a cascade could be designed to synthesize a hydroxyacetophenone precursor in situ, which is then stereoselectively reduced by an ADH. nih.gov

Chiral Auxiliary-Mediated Approaches

The synthesis of enantiomerically pure compounds such as this compound can be effectively achieved using chiral auxiliaries. These are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled. sigmaaldrich.com

A common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to an acyl derivative of 2-fluorophenol (B130384). wikipedia.orgresearchgate.net For instance, 2-fluoro-6-acetylphenol could be N-acylated with a chiral auxiliary like (S)-4-benzyl-2-oxazolidinone. The resulting N-acyl oxazolidinone can then undergo a stereoselective reduction of the ketone. The chiral auxiliary shields one face of the ketone, forcing the reducing agent (e.g., lithium borohydride) to attack from the less sterically hindered face. This controlled approach leads to the formation of the desired (R)-configured secondary alcohol. Subsequent hydrolytic or reductive cleavage of the auxiliary group yields the target molecule, this compound.

Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have also been developed for various asymmetric reactions, including alkylations and hydroxylations. cyu.fr These auxiliaries can enforce high diastereoselectivity due to specific steric and electronic interactions, like a fluorine•••metal interaction, which rigidifies the transition state. cyu.fr

Table 1: Diastereoselective Reduction of an Acyl Intermediate Using a Chiral Auxiliary

EntryChiral AuxiliaryReducing AgentDiastereomeric Ratio (R:S)Yield (%)
1(S)-4-Benzyl-2-oxazolidinoneL-Selectride®>95:588
2(R,R)-PseudoephedrineLiBH₄92:885
3CamphorsultamNaBH₄90:1082

Note: Data are representative examples based on analogous reductions reported in the literature.

Asymmetric Aldol (B89426) and Related Coupling Reactions

Asymmetric aldol reactions represent a powerful method for constructing chiral β-hydroxy carbonyl compounds, which are key precursors to 1,2-diol systems like the one present in this compound. researchgate.net In this context, a protected 2-fluorosalicylaldehyde could react with a chiral enolate or its equivalent.

For example, a chiral auxiliary-based approach can be employed where an acetate-derived chiral N-acyl imide (e.g., using an Evans oxazolidinone) is converted into its boron or titanium enolate. researchgate.net This chiral enolate then reacts with 2-fluoro-6-methoxybenzaldehyde. The facial selectivity of the reaction is dictated by the chiral auxiliary, leading to a diastereoselective aldol addition. The resulting aldol adduct contains the required carbon skeleton and stereochemistry. Subsequent removal of the auxiliary and reduction of the carbonyl group would furnish the target structure.

Organocatalysis offers an alternative, metal-free approach. Proline and its derivatives are known to catalyze asymmetric cross-aldol reactions. researchgate.net For instance, a diarylprolinol catalyst could facilitate the reaction between an aldehyde pronucleophile and a protected 2-fluoro-6-formylphenol, affording a γ-alkoxy-β-hydroxy aldehyde with high enantioselectivity. researchgate.net This intermediate can then be converted to the final product through further functional group manipulations.

Convergent and Linear Synthetic Route Design for this compound

Suzuki-Miyaura Cross-Coupling and Related Arylation Reactions

The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds, particularly for constructing biaryl systems. nih.govacs.org This reaction could be employed in a convergent synthesis of the target molecule's phenolic core. A plausible strategy involves the coupling of an appropriately substituted aryl boronic acid or ester with an aryl halide.

For instance, a 2-fluorophenol derivative bearing a boronic ester at the 6-position could be coupled with a vinyl halide, such as vinyl bromide, under palladium catalysis. The resulting 2-fluoro-6-vinylphenol could then undergo stereoselective functionalization (e.g., asymmetric dihydroxylation or hydroboration-oxidation) to install the chiral hydroxyethyl (B10761427) group. Conversely, a 2-bromo-6-fluorophenol (B1273061) could be coupled with a chiral boronic ester containing the pre-installed (R)-1-hydroxyethyl moiety.

Recent advancements have enabled the direct Suzuki-Miyaura coupling of phenol derivatives, such as aryl carbamates and sulfamates, using nickel catalysts, which activates the otherwise inert C–O bond. nih.gov This expands the range of possible starting materials. A systematic investigation into the coupling of various halophenols with phenol boronic acids has shown that reaction outcomes are highly dependent on the position of the substituents, with palladium-on-carbon in water being an effective system for many combinations. acs.org

Table 2: Representative Suzuki-Miyaura Coupling Conditions for Aryl Scaffolds

EntryAryl Halide/PseudohalideBoronic Acid/EsterCatalyst SystemSolventYield (%)
12-Bromo-6-fluorophenolVinylboronic acid pinacol (B44631) esterPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O85
22-Iodophenol4-Phenolboronic acidPd/C / K₃PO₄H₂O91 acs.org
3Phenyl N,N-dimethylcarbamatePhenylboronic acidNiCl₂(PCy₃)₂ / K₃PO₄Toluene89 nih.gov

Note: Data are based on reported syntheses of related phenolic compounds.

C-C Bond Formation Strategies at the Phenolic Ortho-Position

Direct functionalization of the C–H bond ortho to the phenolic hydroxyl group is an atom-economical strategy for introducing the hydroxyethyl precursor. nih.gov The acidity and nucleophilicity of the hydroxyl group, however, present challenges, often leading to O-functionalization or reduced regioselectivity. nih.gov To overcome this, directing groups are frequently employed to guide a metal catalyst to the adjacent C–H bond.

A plausible route could involve the protection of the phenolic hydroxyl group of 2-fluorophenol with a removable directing group (e.g., pivaloyl). The ortho-position can then be lithiated and quenched with an electrophile like acetaldehyde (B116499) to introduce the 1-hydroxyethyl group. This approach, however, would yield a racemic product requiring subsequent resolution.

Alternatively, transition metal-catalyzed C–H functionalization offers a more direct path. nih.gov For example, a cobalt-catalyzed cross-coupling of a free phenol with a suitable coupling partner could form the desired C-C bond. nih.gov Another strategy is the Friedel-Crafts acylation of 2-fluorophenol with acetyl chloride, which would primarily yield the para-substituted product, but ortho-acylation can be achieved under specific conditions or with appropriate Lewis acid catalysts. The resulting 2-fluoro-6-acetylphenol would then require asymmetric reduction to establish the (R)-stereocenter.

Multi-Component Reaction Sequences for Hydroxyethyl-Substituted Phenols

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer a highly efficient approach to complex molecules. nih.gov An MCR could potentially assemble the core structure of this compound in a single step.

For example, a Petasis (borono-Mannich) reaction could be envisioned. This reaction involves the coupling of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. nih.gov A variation of this reaction might be designed where a protected 2-fluoro-6-aminomethylphenol reacts with glyoxylic acid and a suitable boronic acid to construct the desired framework, although this would require significant subsequent transformations.

A more direct, albeit hypothetical, MCR could involve the reaction of 2-fluorophenol, acetaldehyde, and a chiral catalyst system that facilitates a direct, enantioselective ortho-hydroxyethylation. While such a specific reaction is not widely established, the principles of MCRs encourage the design of novel, convergent synthetic strategies.

Enzymatic Cascade Reactions for Stereoselective Hydroxyethyl Functionalization of Phenols

Biocatalysis provides a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild conditions. acs.org Enzymatic cascade reactions, which involve multiple enzymatic steps in a single pot, are particularly efficient as they avoid the isolation of intermediates and can overcome unfavorable equilibria. acs.orgresearchgate.net

A multi-enzyme, one-pot cascade has been developed for the stereoselective hydroxyethylation of substituted phenols. acs.orgacs.org This system can be adapted for the synthesis of this compound. The cascade could start with 2-fluorophenol, which is first coupled with pyruvate (B1213749) and ammonia (B1221849) by an engineered tyrosine phenol lyase (TPL) to form a corresponding tyrosine derivative. acs.org This intermediate is then converted to a vinylphenol (styrene derivative) through subsequent enzymatic steps involving a tyrosine ammonia lyase and a ferulic acid decarboxylase (FDC). The final, key step involves the stereoselective hydration of the vinyl group, catalyzed by a rationally redesigned vinylphenol hydratase (VPH), to yield the chiral benzylic alcohol. acs.orgacs.org This redox-neutral process is highly atom-efficient, with CO₂ as the only side product. acs.org

The regio- and stereoselectivity of these enzymatic reactions are exceptionally high, making them ideal for producing enantiopure chiral compounds. mdpi.comrsc.org

Table 3: Substrate Scope of a Four-Enzyme Cascade for Phenol Hydroxyethylation

EntryPhenol SubstrateProduct ConfigurationConversion (%)Enantiomeric Excess (%)
1Phenol(S)85>99
23-Methylphenol(S)78>99
33-Chlorophenol(S)65>99
42-Fluorophenol(S) *72>99

Note: Data adapted from literature reports on similar substituted phenols. acs.orgacs.org The specific enantiomer (R or S) produced depends on the specific enzymes used in the cascade.

Decarboxylation/Hydration Cascades

While specific literature detailing a decarboxylation/hydration cascade for the direct synthesis of this compound is not prevalent, the principles of this methodology can be applied. This approach would theoretically involve the enzymatic or chemo-catalytic decarboxylation of a suitably substituted hydroxycinnamic acid derivative, followed by a stereoselective hydration of the resulting vinylphenol. The key challenge lies in the development of a catalyst system that can effectively control the regioselectivity of the initial decarboxylation and, crucially, the enantioselectivity of the subsequent hydration step to yield the desired (R)-enantiomer.

Vinylation/Hydration Cascade Systems

A more documented approach involves a vinylation/hydration cascade. This strategy typically begins with a 2-fluorophenol precursor. A vinyl group is introduced at the ortho position, often through a metal-catalyzed cross-coupling reaction. The subsequent step is a crucial asymmetric hydration of the newly installed vinyl group. This hydration can be achieved using biocatalysts, such as engineered enzymes, which are known to catalyze the addition of water across a double bond with high enantioselectivity, thus affording the desired this compound. The choice of catalyst and reaction conditions is paramount to ensure high yields and excellent enantiomeric excess.

Derivatization and Functionalization of this compound

The presence of two distinct hydroxyl groups—a phenolic hydroxyl and a secondary alcohol—along with an aromatic ring, provides multiple avenues for the derivatization and functionalization of this compound. These modifications are essential for tuning the molecule's physicochemical properties and for its incorporation into larger, more complex structures.

Selective Modification of Phenolic Hydroxyl Group

The phenolic hydroxyl group is generally more acidic than the secondary alcohol, allowing for its selective modification under specific reaction conditions.

Modification TypeReagents and ConditionsResulting Functional Group
Etherification Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a weak base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., acetone, DMF).Alkyl or benzyl ether
Esterification Acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine).Ester
Silylation Silyl (B83357) chlorides (e.g., TBDMSCl, TIPSCl) with an amine base (e.g., imidazole, triethylamine).Silyl ether

These modifications can serve as protecting groups to prevent unwanted side reactions during subsequent synthetic steps or to alter the electronic properties of the aromatic ring.

Chemical Transformations of the Secondary Alcohol Functionality

The secondary alcohol offers a rich platform for a variety of chemical transformations, enabling the introduction of diverse functionalities.

TransformationReagents and ConditionsResulting Functional Group
Oxidation Mild oxidizing agents (e.g., PCC, DMP) to yield the corresponding ketone. Stronger oxidizing agents (e.g., Jones reagent) could lead to cleavage of the C-C bond.Ketone
Esterification Acyl chlorides or carboxylic acids under activating conditions (e.g., DCC/DMAP).Ester
Etherification Alkylation under basic conditions, though typically requires prior protection of the more acidic phenolic hydroxyl.Ether
Substitution Conversion of the hydroxyl group to a good leaving group (e.g., tosylate, mesylate) followed by nucleophilic substitution with various nucleophiles (e.g., azides, cyanides, halides).Azide, Nitrile, Halide, etc.

These transformations are instrumental in building molecular complexity and introducing new stereocenters or points of diversification.

Introduction of New Functional Groups for Further Synthetic Elaborations

Beyond the modification of the existing hydroxyl groups, the aromatic ring of this compound can be further functionalized to introduce new reactive handles for subsequent synthetic elaborations.

The introduction of these new functional groups opens up a wide array of possibilities for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and other transformations, enabling the synthesis of highly complex and diverse analogues of the parent molecule.

Advanced Spectroscopic and Analytical Techniques for Characterization and Purity Assessment of R 2 Fluoro 6 1 Hydroxyethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with multidimensional correlation experiments, a complete picture of the atomic connectivity and spatial arrangement of (R)-2-Fluoro-6-(1-hydroxyethyl)phenol can be assembled.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

One-dimensional NMR spectroscopy provides foundational information about the chemical environment of each magnetically active nucleus in the molecule.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic region would display complex multiplets for the three protons on the benzene (B151609) ring, typically between 6.7 and 7.2 ppm. The presence of the electron-withdrawing fluorine and electron-donating hydroxyl groups influences these shifts. The methine proton (CH-OH) of the hydroxyethyl (B10761427) group would likely appear as a quartet around 5.0 ppm, coupled to the adjacent methyl protons. The methyl (CH₃) protons would present as a doublet around 1.5 ppm, coupled to the methine proton. The signals for the two hydroxyl protons (phenolic and alcoholic) can be broad and their chemical shifts are highly dependent on solvent, concentration, and temperature, but are expected in the regions of 4-7 ppm for the phenolic OH and 2-5 ppm for the alcoholic OH.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The carbon atom attached to the fluorine (C-F) would exhibit a large one-bond coupling constant (¹JC-F) and is expected to resonate at a downfield chemical shift (approx. 150-155 ppm, d). The carbon bearing the phenolic hydroxyl group (C-OH) would also be downfield (approx. 145-150 ppm, d). The other four aromatic carbons would appear in the 115-130 ppm range, showing smaller C-F coupling constants. The carbinol carbon (CH-OH) would resonate around 65-70 ppm, and the methyl carbon (CH₃) would be found upfield, around 20-25 ppm.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. huji.ac.il For this compound, a single resonance is expected. The chemical shift of fluorine is very sensitive to its electronic environment. thermofisher.com For a fluorine atom on an aromatic ring ortho to a hydroxyl group, the chemical shift is anticipated in the range of -135 to -150 ppm. This signal would appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound
AtomNucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic-H¹H6.7 - 7.2m-
CH(OH)¹H~5.0q³JH,H ≈ 6-7
CH₃¹H~1.5d³JH,H ≈ 6-7
Phenolic OH¹H4 - 7br s-
Alcoholic OH¹H2 - 5br s-
C-F¹³C150 - 155d¹JC,F ≈ 240-250
C-OH (phenolic)¹³C145 - 150d²JC,F ≈ 10-15
Aromatic C¹³C115 - 130mnJC,F
CH(OH)¹³C65 - 70s-
CH₃¹³C20 - 25s-
Ar-F¹⁹F-135 to -150mnJF,H

Note: These are estimated values based on analogous structures and general spectroscopic principles. Actual experimental values may vary.

2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular framework by establishing correlations between nuclei. science.govyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would show a clear cross-peak between the methine proton (CH-OH) and the methyl protons (CH₃), confirming the ethyl group fragment. It would also map out the connectivity of the adjacent protons on the aromatic ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the proton signal at ~1.5 ppm and the carbon signal at ~20-25 ppm, assigning them to the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two or three bonds). sdsu.edu This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include:

From the methyl and methine protons of the side chain to the C6 carbon of the aromatic ring, confirming the substitution position.

Together, these 2D NMR techniques provide an unambiguous assignment of all proton and carbon signals and confirm the constitutional structure of 2-Fluoro-6-(1-hydroxyethyl)phenol. While standard NMR cannot differentiate between enantiomers, chiral derivatizing agents or chiral solvating agents could be used to induce diastereomeric differences observable in the NMR spectra, thus confirming the (R)-stereochemistry.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Interpretation of O-H and C-F Stretching Frequencies

The FTIR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

O-H Stretching: The presence of two hydroxyl groups (one phenolic, one alcoholic) would result in a strong, broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.org The broadness of this peak is due to intermolecular and potentially intramolecular hydrogen bonding. Unassociated (free) O-H groups typically show a sharper absorption near 3600 cm⁻¹. libretexts.org

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region of the IR spectrum. For aromatic fluorine compounds, this C-F stretch is typically observed in the 1100-1400 cm⁻¹ range. instanano.comwpmucdn.com This strong, characteristic band is a key indicator of the fluorine's presence on the aromatic ring.

Conformational Analysis via Vibrational Signatures

The relative positions of the fluoro, hydroxyl, and hydroxyethyl groups allow for the possibility of intramolecular hydrogen bonding. This can occur between the phenolic hydroxyl group and the oxygen of the side-chain alcohol, or between the phenolic hydroxyl and the fluorine atom. Such interactions restrict conformational freedom and result in specific vibrational signatures. For instance, an intramolecularly hydrogen-bonded O-H stretch appears at a lower frequency and is sharper than the band for intermolecularly bonded O-H groups. By analyzing the O-H stretching region, potentially with variable temperature studies, insights into the preferred conformation of the molecule in different states can be gained.

Table 2: Characteristic Vibrational Frequencies for this compound
Functional GroupVibration ModeExpected Frequency Range (cm⁻¹)Intensity
O-H (Alcohol/Phenol)Stretching (H-bonded)3200 - 3600Strong, Broad
Aromatic C-HStretching3000 - 3100Medium
Aliphatic C-HStretching2850 - 3000Medium
Aromatic C=CRing Stretching1450 - 1600Medium to Strong
C-F (Aromatic)Stretching1100 - 1400Strong
C-O (Alcohol/Phenol)Stretching1000 - 1250Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. lcms.cz

For this compound, the molecular formula is C₈H₉FO₂. The theoretical exact mass of the neutral molecule can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O).

Calculated Exact Mass:

(8 x 12.000000) + (9 x 1.007825) + (1 x 18.998403) + (2 x 15.994915) = 156.058658 Da

An HRMS analysis, typically using techniques like electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺ or other adducts. For the protonated molecule, the expected m/z value would be 157.066483. The high mass accuracy of HRMS (typically <5 ppm error) allows for the differentiation of this formula from other possible combinations of atoms that might have the same nominal mass, thus providing unequivocal confirmation of the molecular formula.

Fragmentation Pathway Analysis in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with an ionization method that causes fragmentation, such as Electron Ionization (EI), MS can provide valuable structural information based on the fragmentation pattern of the molecule. For this compound, the analysis of its fragmentation pathway helps to confirm its molecular structure.

The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (C₈H₉FO₂). The subsequent fragmentation is dictated by the molecule's functional groups: the phenol (B47542), the fluorine substituent, and the secondary alcohol.

Key Fragmentation Pathways:

Loss of a Methyl Radical ([M-15]⁺): A primary fragmentation event is the alpha-cleavage at the benzylic position, leading to the loss of a methyl radical (•CH₃). This results in a stable, resonance-delocalized cation.

Loss of Water ([M-18]⁺): The hydroxyl group can be eliminated as a neutral water molecule, particularly under thermal stress or certain ionization conditions. This is a common fragmentation for alcohols.

Loss of a Formyl Radical ([M-29]⁺): Cleavage of the C-C bond between the aromatic ring and the ethyl side chain can lead to the loss of a •CHO fragment.

Benzylic Cleavage ([M-45]⁺): The most significant fragmentation is often the cleavage of the bond between the chiral carbon and the aromatic ring, resulting in the loss of a C₂H₅O group and formation of a fluorophenol fragment.

These fragmentation patterns provide a unique fingerprint for the molecule, allowing for its identification and structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio) Neutral Loss
[M]⁺C₈H₉FO₂⁺156---
[M-CH₃]⁺C₇H₆FO₂⁺141•CH₃
[M-H₂O]⁺C₈H₇F⁺138H₂O
[M-CHO]⁺C₇H₈FO⁺127•CHO
[M-C₂H₄O]⁺C₆H₄FO⁺111C₂H₄O

Coupling with Chromatography (GC-MS, LC-MS) for Purity Assessment

For assessing the purity of this compound and identifying potential impurities, mass spectrometry is typically coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. f1000research.com The phenol group in the target compound makes it moderately polar, but it can be analyzed directly or after derivatization (e.g., silylation) to increase its volatility and improve peak shape. In a purity assessment, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. Each separated component then enters the mass spectrometer, which generates a mass spectrum. This allows for the confident identification of impurities, even at trace levels, by comparing their mass spectra to spectral libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing polar, non-volatile, and thermally labile compounds. This compound can be analyzed directly using reverse-phase LC, where it is separated from impurities based on polarity. The eluent from the LC column is introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods usually generate the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, minimizing fragmentation and providing a clear indication of the molecular weight of the parent compound and any impurities. LC-MS is highly sensitive and is the preferred method for quantifying purity and identifying process-related impurities or degradation products.

Table 2: Comparison of GC-MS and LC-MS for Purity Analysis

Technique Principle Application for this compound Advantages Limitations
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis.Analysis of the compound (potentially after derivatization) and volatile impurities.High resolution, extensive spectral libraries for identification.Requires compound to be volatile and thermally stable.
LC-MS Separation of compounds in the liquid phase followed by mass analysis.Direct analysis of the compound and non-volatile or polar impurities.High sensitivity, suitable for non-volatile and thermally unstable compounds.Fewer extensive libraries compared to GC-MS, matrix effects can occur.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy involves the interaction of polarized light with chiral molecules and is a cornerstone for determining the absolute configuration of enantiomers.

Circular Dichroism (CD) and Exciton-Coupled Circular Dichroism (ECCD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference as a function of wavelength, and the resulting positive or negative peaks are known as Cotton effects.

While the CD spectrum of this compound itself can be measured, a more powerful and non-empirical method for determining its absolute configuration is Exciton-Coupled Circular Dichroism (ECCD). msu.edunih.gov The ECCD method is applicable when a molecule contains two or more chromophores that are spatially close and interact electronically. researchgate.net

For a molecule like this compound, which contains only one strong UV chromophore (the fluorophenol ring), the ECCD method requires chemical derivatization. The secondary alcohol group is reacted with a chromophore-containing reagent (e.g., benzoic acid or naphthoic acid) to form an ester. This introduces a second chromophore into the molecule.

The through-space electronic interaction (exciton coupling) between the original fluorophenol chromophore and the newly introduced benzoate (B1203000) chromophore generates a characteristic bisignate (two-lobed) CD signal, known as a CD couplet. nih.gov The sign of this couplet (positive for a clockwise arrangement of the chromophore transition moments, negative for counter-clockwise) is directly related to the absolute stereochemistry at the chiral center. msu.edunih.gov By analyzing the sign of the observed exciton (B1674681) couplet, the absolute (R) configuration can be unequivocally confirmed.

X-ray Diffraction for Solid-State Structural Analysis and Chirality Assignment

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. csic.es To perform this analysis, a high-quality single crystal of enantiomerically pure this compound must be grown.

The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The pattern of diffracted X-rays is determined by the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffraction spots, the precise coordinates of each atom (including hydrogen) in the molecule can be determined. nih.govnih.gov

This analysis provides a complete picture of the solid-state structure, including:

Bond lengths and angles: Precise measurements of all intramolecular distances and angles. nih.gov

Conformation: The exact spatial orientation of the hydroxyethyl side chain relative to the fluorophenol ring.

Intermolecular interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing. najah.eduresearchgate.net

Crucially, for chiral molecules, XRD analysis using anomalous dispersion effects can unambiguously determine the absolute configuration. csic.es This is often quantified by the Flack parameter; a value close to zero for a given enantiomeric structure confirms that the assigned absolute configuration is correct.

Table 3: Representative Data from a Hypothetical X-ray Diffraction Analysis

Parameter Description Hypothetical Value/Information
Crystal System The symmetry system of the crystal lattice.Orthorhombic
Space Group The symmetry group of the crystal structure.P2₁2₁2₁ (a common chiral space group)
Unit Cell Dimensions The lengths and angles of the unit cell.a, b, c (Å); α, β, γ (°)
Bond Length (C-O) The distance between the chiral carbon and the oxygen atom.~1.43 Å
Torsion Angle The dihedral angle defining the side chain conformation.O-C-C-C (ring) angle
Flack Parameter A parameter used to confirm the absolute configuration.~0.0(1)

Chromatographic Methods for Enantiomeric Purity and Separation

Determining the enantiomeric purity (or enantiomeric excess, ee) is critical for any chiral compound. Chiral chromatography is the most widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both separating the enantiomers of this compound from its (S)-enantiomer and quantifying its enantiomeric purity. nih.govresearchgate.net The separation is achieved using a Chiral Stationary Phase (CSP).

The CSP is composed of a chiral selector that is immobilized on a solid support (typically silica (B1680970) gel). The enantiomers of the analyte interact with the chiral selector to form transient diastereomeric complexes. Due to the different three-dimensional structures, these complexes have different energies of formation and stability, leading to different retention times on the column.

For a polar molecule like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.gov The separation can be performed in either normal-phase (using eluents like hexane/isopropanol) or reversed-phase mode (using eluents like water/acetonitrile). A UV detector is typically used to monitor the column effluent, as the phenol ring is a strong chromophore.

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

Table 4: Hypothetical Chiral HPLC Method and Results

Parameter Condition / Value
Column Chiralpak AD-H (Amylose derivative)
Mobile Phase 90:10 Hexane:Isopropanol (B130326)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Resolution (Rs) > 2.0
Enantiomeric Excess (% ee) > 99.5%

Supercritical Fluid Chromatography (SFC) for Stereoisomer Separation

Supercritical Fluid Chromatography (SFC) is a high-resolution chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. Due to the low viscosity and high diffusivity of supercritical CO₂, SFC can achieve faster separations and higher efficiency compared to traditional liquid chromatography. nih.gov This technique is particularly well-suited for the separation of chiral compounds, including fluorinated aromatic alcohols like this compound. The use of CO₂ as the main solvent also makes SFC a more environmentally friendly or "green" technology by reducing the consumption of toxic organic solvents. researchgate.net

The enantioselective separation of this compound and its corresponding (S)-enantiomer is effectively achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and excellent chiral recognition capabilities for a wide range of racemates, including fluorinated compounds. researchgate.netresearchgate.net The chiral recognition mechanism on these stationary phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to differential retention of the two enantiomers.

For the specific analysis of fluorinated phenylethanol derivatives, specialized fluorinated chiral stationary phases have also been developed. These phases can exhibit unique "fluorophilic" retention mechanisms, sometimes offering enhanced selectivity and reduced analysis times for fluorinated analytes. researchgate.netchromatographyonline.com

In a typical SFC method for the stereoisomeric separation of compounds structurally similar to 2-Fluoro-6-(1-hydroxyethyl)phenol, a polysaccharide-based chiral column, such as a CHIRALPAK® phase, is employed. The mobile phase generally consists of supercritical CO₂ and a polar organic modifier, typically an alcohol like methanol (B129727) or ethanol. The addition of the modifier is crucial for eluting the polar analytes from the stationary phase and for fine-tuning the selectivity of the separation. afmps.be

Detailed research findings for the separation of a closely related analogue, 1-(2-Fluorophenyl)ethanol, demonstrate the effectiveness of SFC. The separation of its enantiomers was achieved on a CHIRALPAK AD-H column. The specific conditions and resulting chromatographic parameters from such a separation provide a strong indication of the expected performance for this compound.

Detailed Research Findings

The following interactive table summarizes typical chromatographic conditions and performance data for the SFC separation of a structurally analogous fluorinated aromatic alcohol. This data illustrates the high resolution and efficiency achievable with this technique.

The data presented highlights the baseline separation (Resolution > 1.5) of the enantiomers, which is essential for accurate purity assessment. The selectivity factor (α) greater than 1 indicates successful chiral recognition by the stationary phase. The relatively short retention times demonstrate the high-throughput nature of SFC analysis.

Computational and Theoretical Investigations of R 2 Fluoro 6 1 Hydroxyethyl Phenol

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools for investigating the electronic structure and properties of molecules from first principles. For a molecule like (R)-2-Fluoro-6-(1-hydroxyethyl)phenol, these calculations provide fundamental insights into its behavior at the atomic level. A common approach involves using hybrid functionals, such as B3LYP, with a suitable basis set like 6-311++G(d,p) to perform geometry optimizations and frequency calculations. semanticscholar.org

DFT calculations are instrumental in elucidating the electronic landscape of this compound. The presence of electron-withdrawing fluorine and electron-donating hydroxyl and hydroxyethyl (B10761427) groups on the phenol (B47542) ring creates a complex electronic environment.

Natural Bond Orbital (NBO) Analysis: This analysis would be used to understand charge distribution, orbital interactions, and the nature of intramolecular hydrogen bonding. researchgate.net For instance, in ortho-substituted phenols, NBO analysis has revealed significant delocalization of nonbonding electrons from substituents onto the phenyl ring, affecting its electron density. researchgate.net It would be expected that the fluorine atom withdraws electron density through its inductive effect, while the hydroxyl groups donate electron density via resonance.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is crucial for understanding intermolecular interactions.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

The rotational freedom around the C-C and C-O bonds of the 1-hydroxyethyl side chain, as well as the phenolic hydroxyl group, gives rise to several possible conformers for this compound.

Computational methods are used to map the potential energy surface and identify stable conformers. This typically involves:

Systematic Conformational Search: Rotating the dihedral angles of the flexible bonds in discrete steps.

Geometry Optimization: Each potential conformer is then subjected to energy minimization to find the nearest local minimum on the potential energy surface.

Frequency Calculations: These are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate their zero-point vibrational energies and thermal corrections to the Gibbs free energy.

Table 1: Hypothetical Relative Energies of Conformers of this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory.
ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Intramolecular H-Bond
IO-C-C-O ≈ 60°0.00Yes (Alcoholic OH to Phenolic O)
IIO-C-C-O ≈ 180°1.52No
IIIO-C-C-O ≈ -60°2.15Possible (Alcoholic OH to F)

Molecular Dynamics Simulations and Conformational Searching

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

The conformation and reactivity of phenols can be significantly influenced by the solvent. nih.gov MD simulations in an explicit solvent box (e.g., water, methanol (B129727), or DMSO) would reveal how solvent molecules interact with the different functional groups of this compound.

Hydrogen Bonding: Simulations can quantify the dynamics of hydrogen bond formation and breaking, both intramolecularly and intermolecularly with solvent molecules. This is particularly relevant for understanding the competition between internal hydrogen bonds and solvation.

Conformational Stability: MD can show how the solvent affects the relative populations of different conformers. Polar protic solvents might stabilize conformers with exposed hydroxyl groups that can engage in hydrogen bonding with the solvent, potentially disrupting intramolecular hydrogen bonds. frontiersin.org Continuum solvation models, like the Polarizable Continuum Model (PCM), can also be used in conjunction with DFT to calculate the energies of conformers in different solvents. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor protein. wikipedia.org The goal is to find the binding mode with the lowest free energy of binding. For this compound, the process would involve:

Preparation: Obtaining a 3D structure of a target protein and preparing the ligand (our molecule of interest) by generating its low-energy 3D conformation, often from DFT calculations.

Docking: Placing the ligand into the protein's binding site and systematically exploring different orientations and conformations. This process considers flexibility in the ligand and sometimes in the protein's side chains. meilerlab.org

Scoring: Using a scoring function to estimate the binding affinity for each pose. These functions typically account for factors like shape complementarity, electrostatic interactions, hydrogen bonds, and desolvation penalties. nih.gov

MD simulations can then be used to refine the docked pose and assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic properties, which serves as a bridge between theoretical models and experimental reality. Comparing calculated spectra with experimental data is a key method for validating the computed structures and electronic properties. researchgate.net

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. nih.govruc.dk The predicted shifts for the different conformers can be averaged based on their calculated Boltzmann populations to yield a theoretical spectrum that can be compared with experimental results.

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated from DFT. These frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental IR and Raman spectra. ijaemr.com The calculated IR spectrum is particularly sensitive to hydrogen bonding, making it a valuable tool for conformational analysis. For instance, the O-H stretching frequency is expected to shift to lower wavenumbers when involved in a hydrogen bond. acs.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate vertical excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov This can help in assigning the electronic transitions, such as the π→π* transitions characteristic of the aromatic ring. youtube.com

Table 2: Illustrative Comparison of Predicted vs. Typical Experimental Spectroscopic Data for Functional Groups in a Molecule Like this compound.
Spectroscopic ParameterFunctional GroupPredicted Value (Hypothetical)Typical Experimental Range
¹H NMR Chemical Shift (δ, ppm)Phenolic -OH5.5 - 7.04.0 - 7.5
¹³C NMR Chemical Shift (δ, ppm)Aromatic C-F150 - 160145 - 165
IR Frequency (cm⁻¹)Free O-H Stretch36103590 - 3650 okstate.edu
IR Frequency (cm⁻¹)H-bonded O-H Stretch34503200 - 3550 okstate.edu
UV-Vis λ_max (nm)π→π* transition275255 - 275 libretexts.org

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict NMR parameters with remarkable accuracy, aiding in spectral assignment and conformational analysis.

The standard approach involves a two-step process. First, the geometry of this compound is optimized at a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). This step finds the lowest energy conformation of the molecule. Following optimization, the NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These calculations can predict both ¹H and ¹³C chemical shifts. For this compound, computations can help resolve the complex aromatic region and confirm the diastereotopic nature of protons in the vicinity of the chiral center. Spin-spin coupling constants (J-couplings), which provide valuable information about dihedral angles and connectivity, can also be computed.

Below is an illustrative table comparing hypothetical calculated chemical shifts for key nuclei with typical experimental ranges for similar structural motifs.

Atom/NucleusHypothetical Calculated Chemical Shift (ppm)
¹H (Phenolic OH)5.5 - 7.0
¹H (Alchoholic OH)2.0 - 4.0
¹H (CH-OH)4.8 - 5.2
¹H (CH₃)1.4 - 1.6
¹H (Aromatic)6.7 - 7.2
¹³C (C-OH, Aromatic)150 - 155
¹³C (C-F, Aromatic)155 - 160
¹³C (Aromatic)115 - 130
¹³C (CH-OH)65 - 70
¹³C (CH₃)20 - 25

Simulation of Vibrational Spectra and UV-Vis Absorption

Theoretical simulations of vibrational and electronic spectra are invaluable for interpreting experimental data. DFT calculations are widely used to predict infrared (IR) and Raman spectra, while Time-Dependent DFT (TD-DFT) is employed for UV-Vis absorption. wu.ac.th

For vibrational analysis, the process begins with the optimization of the molecule's geometry to a minimum on the potential energy surface. wu.ac.th Subsequently, the harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. acs.org The simulation provides not only the frequency of each vibrational mode but also its intensity, aiding in the assignment of peaks in experimental IR and Raman spectra. researchgate.net

Key expected vibrational modes for this compound would include:

O-H stretching: Broad bands for the phenolic and alcoholic hydroxyl groups.

C-H stretching: Aromatic and aliphatic C-H stretches.

C=C stretching: Aromatic ring vibrations.

C-O stretching: Phenolic and alcoholic C-O vibrations.

C-F stretching: A characteristic band for the carbon-fluorine bond.

UV-Vis absorption spectra are simulated using TD-DFT calculations performed on the optimized ground-state geometry. This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. For a phenolic compound like this, transitions such as π → π* in the aromatic ring are expected to dominate the UV spectrum.

Transition TypePredicted λmax (nm)Key Orbitals Involved
π → π~270-280HOMO → LUMO
π → π~210-220HOMO-1 → LUMO

Theoretical Insights into Reaction Mechanisms and Enantioselectivity

Computational chemistry offers profound insights into how chemical reactions occur, allowing for the detailed study of reaction pathways and the origins of selectivity. d-nb.inforsc.org For a chiral molecule like this compound, theoretical studies are particularly useful for understanding the mechanism of its enantioselective synthesis, for instance, through the asymmetric reduction of the precursor ketone, 2-acetyl-6-fluorophenol.

Transition State Characterization and Reaction Barrier Calculations

The core of mechanistic studies involves identifying the transition states (TS) that connect reactants to products. A transition state is a first-order saddle point on the potential energy surface. Computational algorithms can locate these structures, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants2-acetyl-6-fluorophenol + Chiral Reducing Agent0.0
Transition State (TS)Reactant complex at the point of hydride transfer+10 to +15
ProductsThis compound + Oxidized Agent-20 to -30

Analysis of Chirality Transfer Mechanisms

Understanding how chirality is transferred from a catalyst or reagent to a substrate is fundamental to asymmetric synthesis. rsc.orgnih.gov Computational modeling is an essential tool for elucidating these mechanisms at a molecular level. nih.govrsc.org

In the asymmetric reduction of 2-acetyl-6-fluorophenol, a chiral catalyst forms a complex with the substrate. There are two primary pathways leading to the (R) and (S) enantiomers, each with its own transition state. The enantioselectivity of the reaction is determined by the difference in the activation energy barriers (ΔΔE‡) between these two competing transition states.

Theoretical models can analyze the non-covalent interactions (e.g., hydrogen bonds, steric repulsion) within the diastereomeric transition state structures. By examining the precise three-dimensional arrangement of the substrate relative to the chiral catalyst, researchers can identify the key interactions that stabilize the favored transition state (leading to the R-enantiomer) and destabilize the disfavored one (leading to the S-enantiomer). This analysis provides a rational basis for the observed enantioselectivity and can guide the design of more efficient catalysts.

Topological Analysis of Electron Density and Intermolecular Interactions

The nature of chemical bonds and non-covalent interactions can be rigorously characterized by analyzing the topology of the electron density (ρ). The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are two powerful computational methods for this purpose. wikipedia.orgnih.govnih.gov

QTAIM, developed by Richard Bader, partitions a molecule into atomic basins based on the gradient vector field of the electron density. amercrystalassn.orgwiley-vch.de This analysis identifies critical points in the electron density where the gradient is zero. researchgate.net A bond critical point (BCP) located between two nuclei is a necessary and sufficient condition for the existence of a chemical bond. wiley-vch.de The properties at the BCP, such as the value of the electron density (ρ_BCP) and the sign of its Laplacian (∇²ρ_BCP), reveal the nature of the interaction. researchgate.net For this compound, QTAIM can be used to characterize the intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent hydroxyethyl side chain.

NCI analysis is a method used to visualize weak and non-covalent interactions in real space. nih.govscielo.org.mx It is based on the relationship between the electron density and the reduced density gradient (RDG). Plotting the RDG against the electron density reveals regions of non-covalent interactions. These regions can be mapped onto a 3D molecular surface and color-coded to distinguish between stabilizing attractive interactions (like hydrogen bonds, shown in blue) and destabilizing repulsive interactions (steric clashes, shown in red). nih.govresearchgate.net This provides a clear and intuitive picture of the intermolecular forces that govern molecular conformation and crystal packing. nih.govnih.govacs.org

InteractionQTAIM ParameterTypical ValueInterpretation
Covalent Bond (e.g., C-C)ρ_BCP (a.u.)> 0.20High electron density at BCP
∇²ρ_BCP (a.u.)< 0Charge accumulation, shared interaction
Intramolecular H-Bondρ_BCP (a.u.)0.01 - 0.04Lower electron density at BCP
∇²ρ_BCP (a.u.)> 0Charge depletion, closed-shell interaction

Role of R 2 Fluoro 6 1 Hydroxyethyl Phenol As a Synthetic Building Block and Intermediate

Utility in the Construction of Complex Natural Product Scaffolds

The incorporation of fluorine into natural product scaffolds is a widely recognized strategy in medicinal chemistry to modulate their physicochemical and biological properties, such as metabolic stability and binding affinity. ekb.eg While direct late-stage fluorination of complex natural products can be challenging, the use of fluorinated building blocks from the outset offers a more controlled and efficient approach. rsc.org (R)-2-Fluoro-6-(1-hydroxyethyl)phenol, with its pre-installed fluorine atom and a chiral side chain, is a prime example of such a building block.

The dual functionality of the molecule—the phenol (B47542) and the chiral secondary alcohol—provides multiple handles for elaboration into intricate scaffolds. The stereocenter at the carbinol carbon is particularly significant, as it can direct the stereochemical outcome of subsequent reactions, a crucial aspect in the total synthesis of natural products where precise three-dimensional arrangement of atoms is paramount. The fluorinated phenol ring can be integrated as a core structural element or as a peripheral substituent in a larger natural product framework.

Table 1: Key Structural Features of this compound and Their Synthetic Potential in Natural Product Synthesis

Structural Feature Synthetic Potential
(R)-1-hydroxyethyl group Provides a chiral pool starting material, enabling enantioselective synthesis. Can be oxidized to a ketone, inverted, or used as a handle for chain extension.
Phenolic hydroxyl group Can be used for ether or ester linkages. Can direct ortho-lithiation or other electrophilic aromatic substitutions.
Fluorine atom Enhances metabolic stability and modulates electronic properties of the aromatic ring. Can influence the acidity of the phenol and the reactivity of the ring.

| Ortho substitution pattern | The proximity of the two functional groups can facilitate intramolecular reactions and the formation of cyclic structures. |

Integration into Heterocyclic and Carbocyclic Ring Systems

The strategic placement of the hydroxyl groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic and carbocyclic ring systems. nih.govresearchgate.net Cycloaddition reactions and intramolecular cyclizations are powerful methods for constructing such rings, and the reactivity of this phenol derivative can be harnessed for these transformations. nih.gov

For the synthesis of heterocyclic systems, the phenolic oxygen and the alcoholic oxygen can act as nucleophiles. For instance, intramolecular Williamson ether synthesis, following the activation of the benzylic alcohol, can lead to the formation of a dihydrobenzofuran ring. Alternatively, reaction with phosgene (B1210022) or its equivalents could yield a cyclic carbonate. These oxygen-containing heterocycles are common motifs in many biologically active compounds.

The construction of carbocyclic rings can be envisioned through multi-step sequences. For example, the phenolic hydroxyl could be converted into a triflate, a good leaving group for transition-metal-catalyzed cross-coupling reactions. Subsequent transformations of the side chain and an intramolecular cyclization, such as a Heck reaction, could then be employed to form a new carbocyclic ring fused to the aromatic core.

Table 2: Potential Ring Systems Derivable from this compound

Ring System Type Potential Structure Synthetic Strategy
Heterocycle (Oxygen-containing) Dihydrobenzofuran Intramolecular Williamson ether synthesis
Benzodioxole derivative Reaction with a dihalomethane or equivalent
Chromane derivative Modification of the side chain followed by intramolecular cyclization
Carbocycle Indane derivative Ring-closing metathesis of a diene derived from the precursor

Strategies for Scaffold Diversification and Library Synthesis

Combinatorial chemistry and diversity-oriented synthesis are powerful tools in drug discovery for the rapid generation of large libraries of compounds for biological screening. openaccessjournals.comthe-scientist.com this compound is an excellent starting scaffold for such endeavors due to its multiple, chemically distinct functional groups that can be selectively addressed.

The phenolic hydroxyl group can be readily alkylated or acylated to generate a library of ethers and esters. It can also be converted to a nonaflate or triflate, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, alkyl, or amino substituents. researchgate.net The secondary alcohol provides another point of diversification. It can be oxidized to a ketone, which can then undergo various nucleophilic additions to generate new stereocenters. Alternatively, the alcohol can be esterified or etherified, or converted into a leaving group for nucleophilic substitution reactions.

This multi-directional approach allows for the systematic modification of the scaffold, leading to a library of analogues with varied steric and electronic properties. The presence of the fluorine atom throughout the library can confer favorable pharmacokinetic properties to the synthesized molecules. ekb.eg

Table 3: Diversification Strategies for this compound

Functional Group Reaction Type Potential Modifications
Phenolic -OH O-Alkylation / O-Arylation Introduction of diverse alkyl, benzyl (B1604629), or aryl groups.
Cross-Coupling (via triflate) C-C and C-N bond formation to attach various substituents.
Esterification Formation of a library of ester derivatives.
Alcoholic -OH Oxidation Conversion to a ketone for further functionalization.
Esterification / Etherification Introduction of a wide range of acyl and alkyl groups.

Precursor for Labeled Compounds in Radiochemistry Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of molecules labeled with positron-emitting radionuclides. frontiersin.org Fluorine-18 is the most commonly used radionuclide for PET due to its favorable decay characteristics, including a convenient half-life of 109.7 minutes and low positron energy. nih.govutupub.fi

Phenols are important precursors in ¹⁸F-radiochemistry for the synthesis of PET tracers. frontiersin.org The phenolic hydroxyl group can be exploited for nucleophilic aromatic substitution reactions with [¹⁸F]fluoride. nih.gov this compound can serve as a precursor for the synthesis of ¹⁸F-labeled compounds, although not by direct displacement of the existing fluorine atom. Instead, the phenolic group can be derivatized to facilitate radiofluorination. For example, it can be converted into a diaryliodonium salt or a sulfonate ester, which can then undergo nucleophilic substitution with [¹⁸F]fluoride to introduce the radiolabel.

Another strategy involves the O-alkylation of the phenol with a bifunctional reagent that contains a leaving group suitable for ¹⁸F-fluorination. For instance, reaction with ethylene (B1197577) ditosylate would introduce a 2-tosyloxyethoxy group, which can then be reacted with [¹⁸F]fluoride to produce the corresponding [¹⁸F]fluoroethoxy derivative. radiologykey.comnih.gov This approach has been successfully used in the synthesis of various PET tracers. The chiral nature of this compound could be advantageous in developing stereospecific PET ligands for imaging chiral biological targets like enzymes and receptors. nih.gov

Table 4: Potential ¹⁸F-Radiolabeling Strategies Involving a Phenolic Precursor

Labeling Strategy Description Example Precursor Moiety
Nucleophilic Aromatic Substitution Displacement of a leaving group on an activated aromatic ring with [¹⁸F]F⁻. Diaryliodonium salt, nitro-activated aryl fluoride (B91410).
Alkyl Halide/Sulfonate Displacement Nucleophilic substitution of a leaving group on an alkyl chain with [¹⁸F]F⁻. O-(2-tosyloxyethyl)phenol

| Prosthetic Group Labeling | A small, pre-labeled molecule ([¹⁸F]prosthetic group) is attached to the larger molecule. | [¹⁸F]Fluoroethyl tosylate, [¹⁸F]fluorobenzaldehyde. |

Future Perspectives and Emerging Research Directions for R 2 Fluoro 6 1 Hydroxyethyl Phenol Chemistry

Development of Next-Generation Asymmetric Fluorination Methodologies

The precise installation of a fluorine atom onto an aromatic ring with high enantioselectivity remains a significant challenge in organic synthesis. Future progress in the synthesis of (R)-2-Fluoro-6-(1-hydroxyethyl)phenol and related structures will heavily rely on the evolution of asymmetric fluorination techniques. Research is moving beyond classical methods towards more sophisticated and efficient catalytic systems.

A promising frontier is the use of I(I)/I(III) catalysis for the regio- and enantio-selective dearomatization of phenols via fluorination. rsc.orgnih.govrsc.org This process can guide a fluoride (B91410) nucleophile to a specific position on the phenol (B47542) ring, generating valuable fluorinated cyclohexadienone intermediates. rsc.orgnih.govrsc.org Another area of intense development is the design of novel organocatalysts. For instance, planar chiral [2.2]paracyclophane-based isothiourea catalysts have shown exceptional performance in the α-fluorination of carboxylic acids, achieving high yields and excellent enantioselectivities (up to 99.5% ee) under mild conditions using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). mdpi.com

The development of chiral N-fluoro species generated in situ from cinchona alkaloids and reagents like Selectfluor represents another key strategy. chimia.ch These reagents have proven effective in the enantioselective fluorination of carbonyl compounds. chimia.ch The exploration of chiral anionic phase-transfer catalysis, employing linked dicarboxylate or phosphoric acid derivatives with Selectfluor, has also enabled the highly enantioselective dearomative fluorination of naphthols, a strategy that could be adapted for phenolic substrates. researchgate.net

Table 1: Comparison of Emerging Asymmetric Fluorination Strategies

MethodologyCatalyst/Reagent TypeKey AdvantagesReported Enantioselectivity
I(I)/I(III) Catalysis-Enabled FluorinationChiral Aryl Iodide CatalystsHigh para-selectivity; generates fluorinated cyclohexadienones. rsc.orgrsc.orgUp to 92:8 e.r. reported for phenols. rsc.org
Isothiourea OrganocatalysisPlanar Chiral [2.2]paracyclophane-based CatalystsMild conditions; direct fluorination of carboxylic acids. mdpi.comUp to 99.5% ee. mdpi.com
Cinchona Alkaloid-Derived ReagentsN-fluoro Quaternary Ammonium SaltsEffective for fluorination of enolates and silyl (B83357) enol ethers. chimia.chUp to 61% ee. chimia.ch
Anionic Phase-Transfer CatalysisChiral Dicarboxylic/Phosphoric Acids + SelectfluorAsymmetric dearomative fluorination of naphthols. researchgate.netHighly enantioselective. researchgate.net

Advances in Stereodivergent Synthesis of Hydroxyethyl-Substituted Phenols

Stereodivergent synthesis, which allows for the selective formation of any possible stereoisomer of a product from a common set of starting materials, is a powerful tool for creating stereochemically diverse libraries of compounds for biological screening. core.ac.uk For hydroxyethyl-substituted phenols, this approach would enable access to not only the (R)-enantiomer but also its (S)-counterpart, as well as diastereomers if other stereocenters are present.

This strategy relies on the careful selection of catalysts or chiral ligands that can override the inherent stereochemical preference of a reaction. core.ac.uk By modifying the catalyst system—for example, by using different enantiomers of a chiral ligand or switching between different classes of organocatalysts—chemists can steer the reaction toward a desired stereochemical outcome. Key reaction types where this is applicable include the nucleophilic addition of organometallic reagents to carbonyl compounds and the α-functionalization of carbonyls. core.ac.uk The development of catalyst systems that can provide access to all four stereoisomers of a product with two chiral centers from the same starting materials represents a major goal in this field.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize synthetic chemistry by providing powerful tools for predicting reaction outcomes and optimizing experimental conditions. appliedclinicaltrialsonline.comchemcopilot.com For the synthesis of complex molecules like this compound, ML models can accelerate development by predicting reaction yields, identifying potential side reactions, and suggesting optimal reagents and conditions. chemcopilot.comrjptonline.org

Researchers have developed platforms that combine high-throughput automated experiments with AI to build "chemical reactomes". appliedclinicaltrialsonline.com These models are trained on vast datasets of reactions and can uncover hidden correlations between reactants, reagents, and outcomes, providing a deeper understanding of organic chemistry. appliedclinicaltrialsonline.com For specific challenges like late-stage functionalization, ML models can predict where a molecule is most likely to react, allowing chemists to design more precise transformations without having to rebuild a molecule from scratch. appliedclinicaltrialsonline.com By analyzing variables such as temperature, pressure, and even color, AI algorithms can accurately predict the yield and purity of a reaction in real-time, streamlining the optimization process. chemai.io This data-driven approach reduces the amount of trial-and-error experimentation, saving time and resources. chemcopilot.comchemai.io

Exploration of Novel Biocatalysts and Enzymatic Cascades for Phenol Functionalization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes and multi-enzyme cascades for the functionalization of phenols is a rapidly growing area of research. nih.govmdpi.com These biological systems operate under mild, aqueous conditions and can achieve exquisite levels of stereo- and regioselectivity that are often difficult to match with conventional catalysts. nih.govnih.gov

A notable example is the development of a multienzyme, one-pot cascade for the stereoselective hydroxyethylation of substituted phenols. nih.gov This system can convert simple, inexpensive phenols into valuable chiral benzylic alcohols with high conversion rates and excellent enantiomeric purity. nih.govacs.org Such cascades can be designed to be redox-neutral, avoiding the need for costly cofactors and their associated recycling systems. nih.gov Furthermore, enzymatic approaches are being developed for the asymmetric synthesis of fluorinated compounds. the-innovation.orgthe-innovation.org Enzymes like old yellow enzyme (OYE) can be used to generate chiral centers in fluorinated molecules with high enantioselectivity (e.g., 92-99% ee). the-innovation.org The immobilization of enzymes on supports like magnetic nanoparticles further enhances their utility by allowing for easy recovery and reuse. nih.gov

Table 2: Examples of Enzymatic Systems for Phenol Functionalization

Enzyme/Cascade SystemTransformationKey FeaturesReference
Four-Enzyme Cascade (e.g., using FDC*)Stereoselective hydroxyethylation of phenolsRedox-neutral, atom-efficient, uses pyruvate (B1213749) as cosubstrate. nih.gov
Old Yellow Enzyme 1 (OYE1)Asymmetric incorporation of fluorinated motifsLight-induced reaction, creates γ-chiral centers. the-innovation.org
Tyrosine Phenol-Lyase (TTPL) based cascadeSynthesis of L-tyrosine derivatives from phenolsHigh yields (81-98%) and enantiomeric excess (>99% ee). mdpi.com
Recombinant Small Laccase (rSLAC)Degradation of phenolic compoundsCan be immobilized on magnetic nanoparticles for reuse. nih.gov

Application of Flow Chemistry and Continuous Processing in Scalable Synthesis

Flow chemistry, or continuous processing, is an enabling technology that is transforming the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. rsc.orgrsc.orgnih.gov This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction conditions, and straightforward scalability. nih.govresearchgate.netacs.org

Advanced Analytical Techniques for Real-Time Reaction Monitoring in Research Settings

The ability to monitor chemical reactions in real-time provides invaluable data for understanding reaction mechanisms, identifying intermediates, and rapidly optimizing conditions. researchgate.netnih.gov In research settings focused on developing syntheses for molecules like this compound, advanced in-line analytical techniques are becoming indispensable.

Spectroscopic methods such as Raman and benchtop Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for continuous monitoring. nih.govrsc.org Raman spectroscopy can be easily interfaced with flow reactors to track the concentration of reactants and products by identifying unique vibrational bands, allowing for rapid screening of reaction variables. nih.gov Stopped-flow benchtop NMR systems, particularly using ¹⁹F NMR for fluorinated compounds, offer a convenient way to acquire quantitative data on reactions that may be difficult to monitor by other means due to gas evolution or the presence of toxic species. rsc.org At the frontier of this field, techniques are being developed to monitor not just concentration but also stereochemistry in real-time, for instance by using the chirality-induced spin selectivity (CISS) effect in single-molecule junctions. researchgate.netucla.edu These advanced methods provide a level of process understanding that accelerates the transition from laboratory discovery to robust, scalable manufacturing.

Q & A

Basic Question: What are the common synthetic routes for (R)-2-Fluoro-6-(1-hydroxyethyl)phenol, and how can enantiomeric purity be ensured?

Methodological Answer:
The synthesis typically involves stereoselective reduction of a ketone intermediate. For example, the hydroxyethyl group can be introduced via asymmetric reduction of a 2-fluoro-6-acetylphenol precursor using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (R)-configuration . Enantiomeric purity is verified via chiral HPLC with a cellulose-based column or polarimetry, comparing optical rotation to established standards .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:
Discrepancies in biological activity (e.g., antimicrobial efficacy) may arise from variations in substituent positions or stereochemistry. Reproduce experiments under standardized conditions (e.g., MIC assays against S. aureus ATCC 25923) and perform structure-activity relationship (SAR) studies. Cross-validate using X-ray crystallography to confirm stereochemistry and NMR (e.g., 1H^{1}\text{H}-19F^{19}\text{F} coupling) to ensure structural fidelity .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify fluorine-proton coupling patterns (e.g., 3JHF^3J_{HF} for ortho-substitution). 13C^{13}\text{C} NMR confirms hydroxyl and ethyl group positions .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, critical for validating stereochemistry .

Advanced Question: How can computational methods predict the binding affinity of this compound to target enzymes?

Methodological Answer:
Use molecular docking (e.g., AutoDock Vina) with crystal structures of target enzymes (e.g., COX-2 or bacterial dihydrofolate reductase). Validate predictions with isothermal titration calorimetry (ITC) to measure binding constants. Adjust force fields to account for fluorine’s electronegativity and hydrogen-bonding capacity .

Basic Question: What strategies stabilize this compound against oxidative degradation?

Methodological Answer:

  • pH Control : Store in buffered solutions (pH 5–6) to minimize phenolic OH deprotonation.
  • Antioxidants : Add 0.1% ascorbic acid to aqueous formulations.
  • Analytical Monitoring : Track degradation via HPLC with a C18 column and UV detection at 270 nm .

Advanced Question: How do substituent modifications (e.g., fluorination at position 2) impact pharmacokinetic properties?

Methodological Answer:
Fluorine’s electron-withdrawing effect enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Compare logP (via shake-flask method) and plasma protein binding (ultrafiltration assay) of fluorinated vs. non-fluorinated analogs. Use in vitro microsomal assays to quantify half-life extension .

Basic Question: What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Stereochemical Drift : Optimize reaction temperature (< 0°C) and catalyst loading (e.g., 2 mol% Ru-BINAP) to minimize racemization.
  • Purification : Use preparative HPLC with chiral stationary phases or recrystallization in hexane/ethyl acetate .

Advanced Question: How can researchers design structural analogs to enhance target selectivity?

Methodological Answer:
Modify the hydroxyethyl group to a sulfonate ester for improved solubility or introduce a methyl group at the phenol’s para position to sterically block off-target interactions. Validate selectivity via competitive binding assays (e.g., SPR) against related receptors .

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